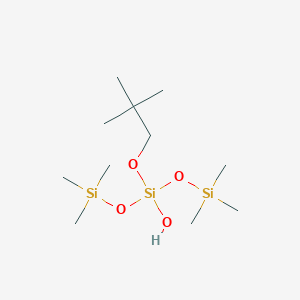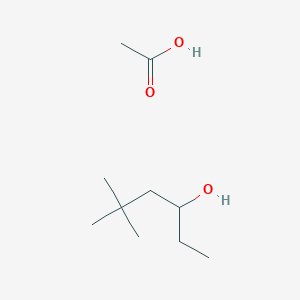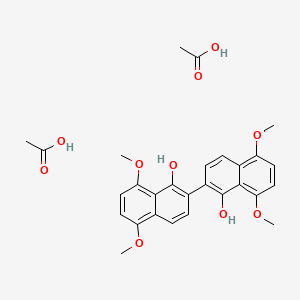![molecular formula C17H17ClN2O3 B14379028 2-Propoxy-5-{[(pyridin-3-yl)methyl]carbamoyl}benzoyl chloride CAS No. 90183-54-3](/img/structure/B14379028.png)
2-Propoxy-5-{[(pyridin-3-yl)methyl]carbamoyl}benzoyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Propoxy-5-{[(pyridin-3-yl)methyl]carbamoyl}benzoyl chloride is a chemical compound known for its unique structure and potential applications in various fields of scientific research. This compound features a benzoyl chloride group, a pyridine ring, and a propoxy group, making it a versatile molecule for synthetic and analytical purposes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propoxy-5-{[(pyridin-3-yl)methyl]carbamoyl}benzoyl chloride typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 2-propoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with pyridin-3-ylmethylamine to yield the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity of the final product.
化学反応の分析
Types of Reactions
2-Propoxy-5-{[(pyridin-3-yl)methyl]carbamoyl}benzoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The benzoyl chloride group can participate in nucleophilic substitution reactions, forming amides, esters, and other derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Hydrolysis: The benzoyl chloride group is susceptible to hydrolysis, forming the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles used in substitution reactions.
Oxidizing Agents: Reagents like potassium permanganate or chromium trioxide can be used for oxidation.
Reducing Agents: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Major Products Formed
The major products formed from these reactions include amides, esters, carboxylic acids, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
科学的研究の応用
2-Propoxy-5-{[(pyridin-3-yl)methyl]carbamoyl}benzoyl chloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 2-Propoxy-5-{[(pyridin-3-yl)methyl]carbamoyl}benzoyl chloride involves its interaction with specific molecular targets, such as enzymes or receptors. The benzoyl chloride group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The pyridine ring may also participate in π-π interactions or hydrogen bonding, further influencing the compound’s biological activity.
類似化合物との比較
Similar Compounds
2-Propoxybenzoic Acid: Shares the propoxy group but lacks the pyridine and carbamoyl groups.
Pyridin-3-ylmethylamine: Contains the pyridine ring and methylamine group but lacks the benzoyl chloride and propoxy groups.
Benzoyl Chloride: Contains the benzoyl chloride group but lacks the propoxy and pyridine groups.
Uniqueness
2-Propoxy-5-{[(pyridin-3-yl)methyl]carbamoyl}benzoyl chloride is unique due to its combination of functional groups, which confer distinct reactivity and potential applications. The presence of the propoxy group, pyridine ring, and benzoyl chloride group allows for diverse chemical transformations and interactions, making it a valuable compound in various fields of research.
特性
CAS番号 |
90183-54-3 |
|---|---|
分子式 |
C17H17ClN2O3 |
分子量 |
332.8 g/mol |
IUPAC名 |
2-propoxy-5-(pyridin-3-ylmethylcarbamoyl)benzoyl chloride |
InChI |
InChI=1S/C17H17ClN2O3/c1-2-8-23-15-6-5-13(9-14(15)16(18)21)17(22)20-11-12-4-3-7-19-10-12/h3-7,9-10H,2,8,11H2,1H3,(H,20,22) |
InChIキー |
JIUNTUUAHQPGKI-UHFFFAOYSA-N |
正規SMILES |
CCCOC1=C(C=C(C=C1)C(=O)NCC2=CN=CC=C2)C(=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


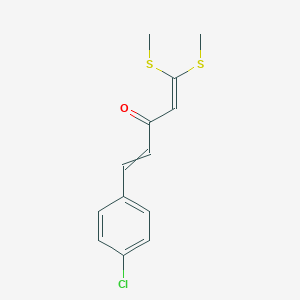
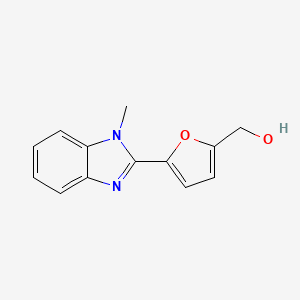
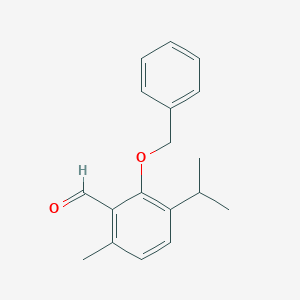

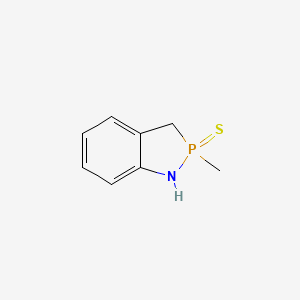
![5-[3-(Methoxymethyl)-2,4,6-trimethylphenyl]cyclohexane-1,3-dione](/img/structure/B14378980.png)
![[4-(Tert-butylsulfanyl)butoxy]benzene](/img/structure/B14378987.png)



![N-(4-{[(Ethoxycarbonyl)oxy]imino}-2-methylpentan-2-YL)prop-2-enamide](/img/structure/B14379008.png)
